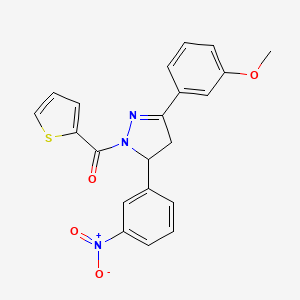![molecular formula C22H15BrN2OS B2768683 5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956183-52-1](/img/structure/B2768683.png)
5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, or 5-BPSPC for short, is a novel organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the pyrazole family of compounds, which are heterocyclic aromatic compounds that contain five-membered rings of three nitrogen atoms and two carbon atoms. 5-BPSPC has been of particular interest due to its potential to be used in a variety of synthetic and medicinal applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- The compound and its derivatives are frequently synthesized through condensation reactions, employing catalysts like sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which is used for condensing aromatic aldehydes with 3-methyl-l-phenyl-5-pyrazolone to yield alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency and recyclability (Tayebi et al., 2011).
Molecular Structures and Supramolecular Assembly
- Detailed studies on molecular structures and supramolecular assembly have been conducted, revealing insights into the properties of these compounds. For instance, the reaction of pyrazole precursors under specific conditions can yield chalcones, which upon further reactions, produce various structurally diverse compounds with significant delocalization of charge and specific conformational characteristics (Cuartas et al., 2017).
Photophysical Studies
- Photophysical properties of derivatives have been investigated to understand their emission spectrum in various solvents, highlighting their potential application in materials science and photophysics (Singh et al., 2013).
Antimicrobial Activity
- Some derivatives have been synthesized and evaluated for their antimicrobial properties, providing valuable insights into their potential use as antimicrobial agents. For example, Schiff bases of chitosan derived from heteroaryl pyrazole derivatives have shown activity against various bacterial and fungal strains, indicating their utility in developing new antimicrobial materials (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Agents
- Novel pyrazole chalcones have been synthesized and tested for their anti-inflammatory and antioxidant activities, demonstrating significant potential in the development of new therapeutic agents for treating inflammation and oxidative stress-related conditions (Bandgar et al., 2009).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYOPXTRNZGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

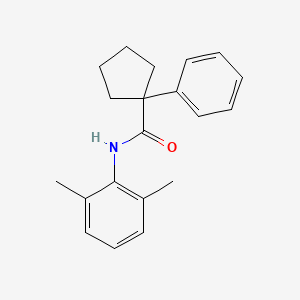
![2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2768603.png)
![1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2768604.png)
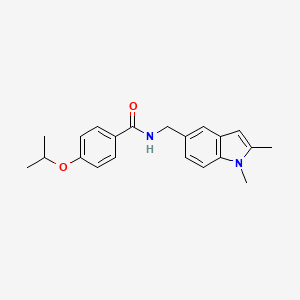
![N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine](/img/structure/B2768608.png)
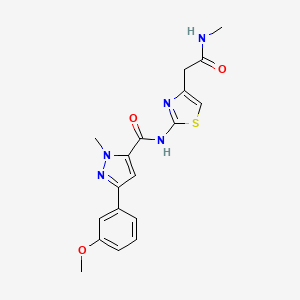
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2768611.png)
![2-Chloro-N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2768612.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)
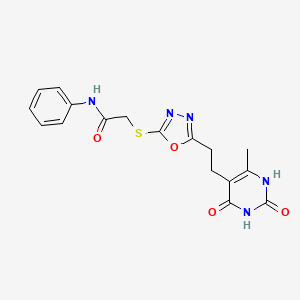
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2768621.png)
